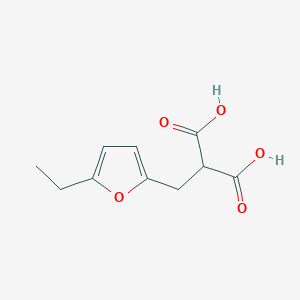
2-((5-Ethylfuran-2-yl)methyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Ethylfuran-2-yl)methyl)malonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a furan ring substituted with an ethyl group and a malonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylfuran-2-yl)methyl)malonic acid can be achieved through the malonic ester synthesis. This involves the alkylation of diethyl malonate with 5-ethylfuran-2-ylmethyl bromide. The reaction typically proceeds as follows:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with 5-ethylfuran-2-ylmethyl bromide to form the alkylated product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, could also be applied to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Ethylfuran-2-yl)methyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The malonic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides and other electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could produce dihydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
2-((5-Ethylfuran-2-yl)methyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving malonic acid derivatives.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-((5-Ethylfuran-2-yl)methyl)malonic acid involves its interaction with various molecular targets and pathways. The malonic acid moiety can act as a competitive inhibitor of enzymes that utilize malonyl-CoA as a substrate. This inhibition can affect metabolic pathways such as fatty acid synthesis and the citric acid cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmalonic acid: A derivative of malonic acid with a methyl group. It is an important intermediate in the metabolism of fats and proteins.
Ethylmalonic acid: Similar to methylmalonic acid but with an ethyl group. It is used in biochemical evaluations and diagnostics.
Phenylmalonic acid: Contains a phenyl group and is used in organic synthesis and as a biochemical marker.
Uniqueness
2-((5-Ethylfuran-2-yl)methyl)malonic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H12O5 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-[(5-ethylfuran-2-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H12O5/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14/h3-4,8H,2,5H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
QYTQFNGKWCPKQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(O1)CC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


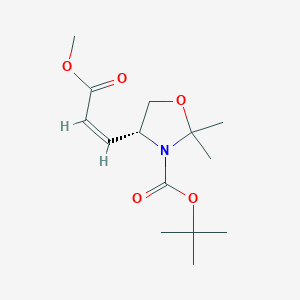
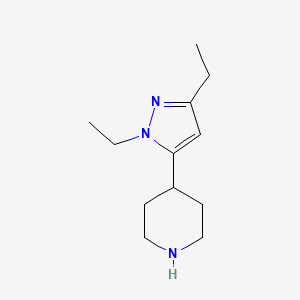
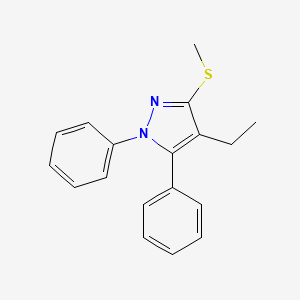

![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
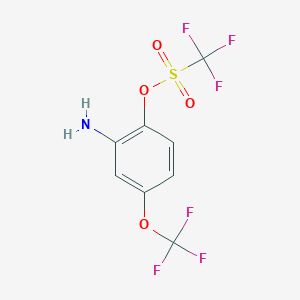
![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
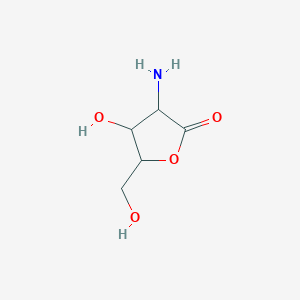
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
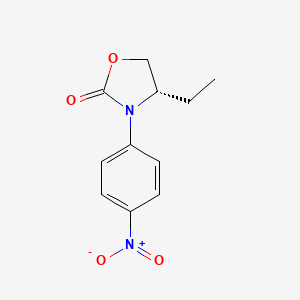
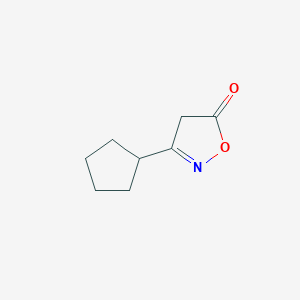
![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
